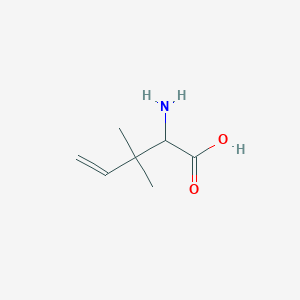
2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile” is a compound that contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms . The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The compound is part of a class of compounds known as pyrazole derivatives, which are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of “this compound” involves the use of 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, and substituted anilines or substituted benzylamines as starting materials . The synthesis process is facilitated by green synthesis methods, which include microwave-assisted and grinding techniques .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring and a pyridine ring . The compound has a molecular weight of 145.16 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are facilitated by various catalysts. For instance, Rhodium (III) has been used to catalyze C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .
科学研究应用
2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as quinoline derivatives and pyridine derivatives. In addition, this compound has been used as a model compound for studying the biological activity of other heterocyclic compounds. It has also been used as a starting material for the synthesis of various organic molecules, such as amino acids, peptides, and nucleic acids.
作用机制
Target of Action
The primary target of 2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile, also known as F2167-2965, is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, to modulate its activity
Biochemical Pathways
The compound affects the NAD+ salvage pathway by modulating the activity of NAMPT . This can have downstream effects on various biological processes that rely on NAD+, including metabolism and aging .
Result of Action
Given its target, it is likely that the compound could influence cellular metabolism and aging processes .
实验室实验的优点和局限性
2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. In addition, it is stable and can be stored for extended periods of time. The compound is also non-toxic and can be used at concentrations that are safe for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. The compound is not water soluble, which can make it difficult to use in aqueous solutions. In addition, the compound is not very soluble in organic solvents, which can limit its use in certain types of experiments.
未来方向
There are several potential future directions for research involving 2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile. Further studies are needed to better understand the exact mechanism of action of the compound and to identify other potential therapeutic applications. In addition, further studies are needed to identify more efficient methods for synthesizing this compound. Finally, studies are needed to investigate the potential toxicity of the compound, as well as its potential for drug interactions.
合成方法
2-(1-methyl-1H-pyrazol-4-yl)pyridine-4-carbonitrile can be synthesized by a variety of methods. The most common method involves the reaction of 1-methyl-1H-pyrazol-4-yl chloride with pyridine-4-carbonitrile in the presence of a base. This reaction can be performed in either an aqueous or an organic solvent. The reaction is usually carried out at room temperature, but it can also be performed at higher temperatures. The reaction is usually complete within a few hours.
属性
IUPAC Name |
2-(1-methylpyrazol-4-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-4-8(5-11)2-3-12-10/h2-4,6-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGPNSNLRRMERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6425011.png)
![5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6425018.png)
![N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6425027.png)
![5-{[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B6425036.png)
![2-[2-(2-bromobenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B6425043.png)
![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6425053.png)
![2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide](/img/structure/B6425060.png)
![3-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2,3-dimethoxyphenyl)urea](/img/structure/B6425064.png)
![5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6425077.png)
![tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6425090.png)
![2-({8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octan-3-yl}sulfonyl)acetic acid](/img/structure/B6425093.png)
![3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6425100.png)

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6425118.png)